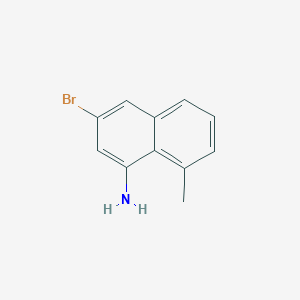

3-Bromo-8-methylnaphthalen-1-amine

Description

Contextualization of Halogenated Aminonaphthalenes in Synthetic Organic Chemistry

Halogenated aminonaphthalenes are a class of chemical intermediates characterized by a naphthalene (B1677914) backbone substituted with both an amino group (-NH₂) and one or more halogen atoms. These compounds are highly valued in organic synthesis for their versatility. The amino group can enhance the biological activity of a molecule and provides a reactive site for further chemical modifications. Simultaneously, the halogen atom, such as bromine, serves as a crucial "handle" for a variety of synthetic transformations.

The presence of a bromine atom on the naphthalene ring opens up a wide array of possibilities for chemists. It is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. For instance, halogenated naphthalenes and naphthols are valuable starting materials for palladium-catalyzed coupling reactions. nih.gov

Furthermore, halogenated aromatic compounds are important intermediates in the preparation of organometallic reagents. scirp.org The specific positioning of the bromo and amino groups on the naphthalene scaffold influences the electronic properties and reactivity of the molecule, enabling chemists to design and synthesize target molecules with specific properties. This strategic placement is crucial in the development of new drugs, pesticides, and advanced materials like those used in organic light-emitting diodes (OLEDs). The diverse biological activities reported for various naphthalene derivatives further underscore the importance of this class of compounds. ontosight.ai

Rationale for Research Focus on 3-Bromo-8-methylnaphthalen-1-amine

The specific compound, this compound, is a polysubstituted naphthalene that presents a unique combination of functional groups. Its structure, featuring an amino group at the 1-position, a bromo group at the 3-position, and a methyl group at the 8-position, makes it a valuable building block for several reasons. The interplay between the electron-donating amino and methyl groups and the synthetically versatile bromo substituent on the rigid naphthalene frame allows for the design of highly specific three-dimensional structures.

While extensive research on this exact molecule is not widely published, its value can be inferred from the utility of similarly functionalized naphthalenes in various research areas. For example, complex molecules containing bromo-substituted aromatic moieties are investigated for their pesticidal properties, highlighting the potential for this class of compounds in agrochemistry. The primary rationale for focusing on a compound like this compound lies in its potential as a precursor for:

Novel Pharmaceutical Agents: The specific substitution pattern can influence the binding affinity of the molecule to biological targets.

Specialized Ligands: The arrangement of the functional groups could be ideal for coordinating with metal centers, leading to new catalysts with unique reactivity and selectivity.

Advanced Materials: The electronic properties conferred by the substituents could be harnessed in the development of new organic electronic materials.

The commercial availability of this compound and its precursors, such as Methyl 3-bromo-8-methyl-1-naphthoate, facilitates its use in exploratory chemical synthesis. bldpharm.comnih.gov

Historical Development and Evolution of Naphthalene Core Functionalization Methodologies

The methods for functionalizing the naphthalene core have undergone significant evolution, moving from classical, often non-selective techniques to highly precise modern strategies.

Historically, the introduction of functional groups onto the naphthalene ring relied heavily on electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. iptsalipur.orguomustansiriyah.edu.iqvedantu.com These reactions are often characterized by a lack of regioselectivity, meaning the substituent could be added to several different positions on the naphthalene ring. researchgate.net For instance, the sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature, a classic example of kinetic versus thermodynamic control. acs.orglibretexts.org While these methods were foundational, they often required harsh conditions and resulted in mixtures of products that were difficult to separate. scirp.org

The last few decades have seen a paradigm shift towards more controlled and efficient functionalization methods, driven by the rise of transition-metal catalysis. The development of C-H bond activation/functionalization has been particularly transformative. researchgate.netanr.fr These modern techniques allow for the direct and regioselective introduction of functional groups at specific positions on the naphthalene ring, often under milder conditions. nih.gov

Key advancements in this area include:

Directing Groups: A functional group already present on the naphthalene ring can direct a metal catalyst to a specific C-H bond, enabling highly selective substitution at positions that were previously difficult to access. researchgate.netanr.frnih.gov The amino group in 1-aminonaphthalene derivatives, for instance, can serve as a directing group. researchgate.net

Palladium and Rhodium Catalysis: These metals are frequently used to catalyze a wide range of C-H functionalization reactions, including halogenation, arylation, and alkylation, with high regioselectivity. anr.frresearchgate.netbohrium.com

Multi-component Reactions: Recent developments have enabled the simultaneous introduction of multiple functional groups in a single step, offering a rapid way to build molecular complexity. rsc.org

This evolution from broad-stroke electrophilic substitutions to precision-guided, metal-catalyzed C-H functionalizations has greatly expanded the chemist's toolbox, making complex, polysubstituted naphthalenes like this compound more accessible for scientific investigation. anr.frnih.gov

Data Tables

Table 1: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2387599-23-5 | C₁₁H₁₀BrN | 236.11 |

| 1-Bromo-8-methylnaphthalene | 33295-37-3 | C₁₁H₉Br | 221.1 |

| Methyl 3-bromo-8-methyl-1-naphthoate | 154704575-2 | C₁₃H₁₁BrO₂ | 279.13 |

| 1-Aminonaphthalene | 134-32-7 | C₁₀H₉N | 143.19 |

| 1-Nitronaphthalene | 86-57-7 | C₁₀H₇NO₂ | 173.17 |

Data sourced from multiple chemical databases and supplier information. bldpharm.comnih.govbiosynth.com

Table 2: Evolution of Naphthalene Functionalization Methods

| Method Type | Description | Key Features & Limitations |

| Historical Methods | ||

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Introduction of functional groups using strong electrophiles and often harsh conditions (e.g., mixed acids). vedantu.com | Features: Foundational for aromatic chemistry. Limitations: Often poor regioselectivity, harsh reaction conditions, generation of significant waste. scirp.orgresearchgate.net |

| Friedel-Crafts Reactions | Alkylation or acylation using an alkyl/acyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq | Features: Forms C-C bonds. Limitations: Catalyst deactivation, polyalkylation, and rearrangements can be problematic. |

| Modern Methods | ||

| Transition-Metal Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that use a pre-existing halide or triflate to form C-C or C-heteroatom bonds. nih.gov | Features: High efficiency, excellent functional group tolerance. Limitations: Requires pre-functionalized starting materials. |

| Directed C-H Activation/Functionalization | Use of a directing group to guide a transition-metal catalyst (e.g., Pd, Rh, Ru) to a specific C-H bond for functionalization. anr.frnih.govnih.gov | Features: High regioselectivity, atom economy, access to previously hard-to-reach positions. Limitations: Requires a directing group which may need to be installed and removed. |

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

3-bromo-8-methylnaphthalen-1-amine |

InChI |

InChI=1S/C11H10BrN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |

InChI Key |

VUUXUNYLRUBYHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=C2N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 8 Methylnaphthalen 1 Amine

Regioselective Bromination Strategies for Naphthalen-1-amine Derivatives

Introducing a bromine atom at the C3 position of a naphthalen-1-amine skeleton is a non-trivial synthetic step. The strong activating, ortho-para-directing nature of the amine group typically favors electrophilic substitution at the C2 and C4 positions. Therefore, specialized strategies are required to achieve the desired C3 bromination.

Direct Halogenation Protocols for the 3-Position

Direct bromination of an activated aromatic ring like 8-methylnaphthalen-1-amine (B180730) using common electrophilic brominating agents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is challenging for achieving C3 selectivity. The inherent electronic properties of the naphthalen-1-amine system direct incoming electrophiles to the C4 (para) and C2 (ortho) positions. Research on the bromination of activated aromatics often focuses on controlling this selectivity.

While direct C3 bromination is electronically disfavored, various reagents have been developed for the mild and efficient monobromination of activated aromatic compounds, which could potentially be adapted with appropriate directing group strategies. researchgate.netscribd.com For instance, a polyvinylpolypyrrolidone-bromine complex (PVPP–Br₂) has been shown to be an effective reagent for the monobromination of electron-rich aromatic compounds like phenols and N,N-alkylated amines at ambient temperature. researchgate.net Similarly, visible-light photoredox catalysis using organic dyes like erythrosine B can activate NBS for the bromination of arenes under mild conditions. acs.org However, achieving the specific C3-regioisomer of brominated naphthalen-1-amine via these direct methods would likely require overcoming the strong directing influence of the amine group, possibly through the use of bulky protecting groups or specialized directing groups that sterically or electronically favor the C3 position.

A one-pot method for regioselective bromination of general aromatic amines involves the in-situ formation of a tin amide (PhNH-SnMe₃), which then directs bromination. nih.gov This strategy has been shown to successfully yield para-bromoanilines with high selectivity, suggesting that modification of the amine group can fundamentally alter the outcome of the halogenation reaction. nih.gov Adapting such a protocol to the 8-methylnaphthalen-1-amine scaffold could offer a potential route to override the natural C2/C4 selectivity.

| Brominating Agent/System | Substrate Class | Typical Conditions | Key Feature/Selectivity | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) / FeCl₃ | Naphthalen-1-amine | Methylene (B1212753) chloride, -78 °C | Provides ortho-halogenation (2-bromo product). | chim.it |

| n-BuLi, TMSnCl, then Br₂ | Anilines | THF, in situ | Highly regioselective for para-bromination via a tin amide intermediate. | nih.gov |

| Polyvinylpolypyrrolidone-Br₂ (PVPP-Br₂) | Phenols, N,N-alkylated amines | Ambient temperature | Mild, solid-phase reagent for monobromination. | researchgate.net |

| NBS / Erythrosine B / Visible Light | Arenes (e.g., Naphthalene) | Acetonitrile, 20 °C, white LED | Photoredox catalysis for bromination under mild conditions. | acs.org |

| Ammonium (B1175870) Bromide / Oxone® | Alkyl aromatics, Phenols | Methanol or water, room temp. | Atom-efficient, selective monobromination, typically para-selective. | scribd.com |

Site-Specific Methylation Techniques for the Naphthalene (B1677914) Ring System

Introducing the methyl group at the C8 (peri) position adjacent to the C1-amine requires precise control to avoid methylation at other sites, particularly the more electronically favored C2 (ortho) position.

Strategies for ortho-Methylation Adjacent to the Amine Group

While the C2 position is technically the only ortho position, the C8 peri position is also adjacent to the C1 substituent and is a key site for functionalization. Achieving selective C8-methylation often relies on directing group strategies that favor the six-membered transition state involved in peri C-H activation over the five-membered transition state for ortho activation.

A highly regioselective peri-C–H methylation of 1-naphthaldehyde (B104281) has been developed using a transient ligand strategy. nih.govrsc.org In this approach, the aldehyde group, which can be a precursor to the final amine functionality (e.g., via reductive amination), acts as a directing group. The choice of a transient directing group (TDG) is crucial for controlling the site of methylation. nih.govresearchgate.net

Transition Metal-Catalyzed Methylation Approaches

Transition metal catalysis is at the forefront of site-specific C-H functionalization. Palladium-catalyzed reactions, in particular, have been successfully employed for the selective methylation of the naphthalene core. researchgate.net

Research has demonstrated a highly regioselective peri- and ortho–C–H methylation of 1-naphthaldehyde using a palladium catalyst coupled with a transient directing group. nih.govrsc.org By using glycine (B1666218) as a transient ligand (TDG1) with a Pd(OAc)₂ catalyst and Cu(TFA)₂·xH₂O as an oxidant, researchers achieved highly selective methylation at the C8 (peri) position of 1-naphthaldehyde. rsc.org The reaction proceeds in moderate to excellent yields and serves as a powerful method for installing the C8-methyl group. nih.gov This protocol highlights the ability to control site-selectivity on polyaromatic ring systems, which often possess multiple proximal C-H bonds. rsc.orgresearchgate.net

| Catalyst | Transient Directing Group (TDG) | Methylating Reagent | Oxidant | Solvent | Yield of 8-methyl-1-naphthaldehyde | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (10 mol%) | Glycine (60 mol%) | Potassium methyl trifluoroborate (2.5 equiv) | Cu(TFA)₂·xH₂O (2.0 equiv) | Acetic acid | 81% (gram scale) | nih.govrsc.org |

Convergent and Divergent Synthetic Pathways to 3-Bromo-8-methylnaphthalen-1-amine

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a late-stage step. For this target molecule, a convergent approach could involve the synthesis of an 8-methylnaphthalen-1-amine derivative and a separate brominating synthon. A more elegant convergent route is the previously mentioned [4+2] cycloaddition between a 4-bromo-6-methyl-2-pyrone and an aryne precursor that contains a masked amine group. rsc.org This method builds the core bicyclic system with all necessary substitutions in a single, highly efficient step.

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of related structures, including the target compound. nih.gov 1-Naphthaldehyde serves as an excellent starting point for such a strategy. bohrium.comnih.gov As established, selective palladium-catalyzed C-H methylation can install the methyl group at the C8 position to give 8-methyl-1-naphthaldehyde. nih.gov This intermediate is a branch point. It can be subjected to a precursor-based bromination strategy at C3, followed by conversion of the aldehyde to the amine. Alternatively, the sequence could be reversed. The ability to selectively functionalize different positions of the naphthalene ring from a common starting material by tuning the catalytic system is a hallmark of a modern divergent approach. bohrium.comresearchgate.net

Multistep Reaction Sequence Optimization

A common synthetic route may begin with the nitration of 1-methylnaphthalene. This reaction typically yields a mixture of isomers, with 1-methyl-8-nitronaphthalene (B1617748) being one of the products. umanitoba.ca Subsequent reduction of the nitro group to an amine, followed by bromination, can lead to the desired product. However, controlling the regioselectivity of the bromination step is a significant challenge.

An alternative approach involves the Sandmeyer reaction, a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. For instance, starting from an appropriate aminonaphthalene, diazotization followed by treatment with a copper(I) bromide solution can introduce the bromine atom at the desired position. chim.it The starting material, 8-methylnaphthalen-1-amine, can be synthesized through various methods, including the reduction of 1-methyl-8-nitronaphthalene. umanitoba.ca

The optimization of these multistep sequences often involves a careful selection of reagents, catalysts, and reaction conditions to enhance yield and selectivity at each stage. For example, the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and catalyst can significantly influence the position of bromination on the naphthalene ring. cdnsciencepub.comgoogle.com

Table 1: Comparison of Selected Steps in Multistep Synthesis

| Step | Reagents and Conditions | Advantages | Disadvantages |

| Nitration | Fuming nitric acid, glacial acetic acid | Readily available reagents | Formation of multiple isomers |

| Reduction | Stannous chloride, hydrochloric acid | High yield | Use of a strong acid |

| Bromination | N-Bromosuccinimide (NBS), catalyst | Good regioselectivity in some cases | Catalyst may be required |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Good control over substituent placement | Handling of diazonium salts |

Efficiency of One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. While a specific one-pot synthesis for this compound is not extensively documented, related protocols for substituted naphthalenes provide valuable insights.

For example, a one-pot protocol for the synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride (B1165640) has been reported, involving nitration followed by selective bromination in sulfuric acid. mdpi.com This demonstrates the feasibility of performing sequential nitration and bromination reactions in a single pot. Adapting such a strategy to the synthesis of this compound would require careful control of the reaction conditions to achieve the desired regioselectivity on the 8-methylnaphthalene scaffold.

Three-component condensation reactions, a type of one-pot synthesis, have been successfully employed for the synthesis of various naphthalene derivatives. researchgate.netnih.govresearchgate.net These reactions often involve an aldehyde, a naphthol or amine, and a third component, and can be catalyzed by various reagents. researchgate.net While not directly applicable to the target molecule, these methodologies highlight the potential for developing novel one-pot strategies for its synthesis.

Table 2: Key Features of One-Pot Synthesis Protocols for Naphthalene Derivatives

| Protocol | Key Features | Reported Yields | Reference |

| Nitration/Bromination of 1,8-Naphthalic Anhydride | Mild conditions, controllable bromination | Not specified | mdpi.com |

| Three-Component Condensation (amino-isoxazolmethylnaphthols) | Solvent-free, good to excellent yields | Good to excellent | researchgate.net |

| Three-Component Condensation (1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol) | Solvent-free, high yields | 57-93% | nih.gov |

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals is of paramount importance to minimize environmental impact. This includes the use of safer solvents, atom-economical reactions, and catalytic methods.

Evaluation of Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of hazardous organic solvents. Several studies have reported the successful synthesis of naphthalene derivatives under solvent-free conditions, often with the aid of microwave irradiation or by simply heating the reactants together. researchgate.netrsc.orgbiointerfaceresearch.com For instance, the synthesis of 1-(α-aminobenzyl)-2-naphthols has been achieved under solvent-free conditions at 60 °C. rsc.org

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate byproducts. The development of synthetic routes to this compound that maximize atom economy is a key goal for green chemistry.

Application of Biocatalysis and Organocatalysis in Naphthalene Functionalization

Biocatalysis and organocatalysis are rapidly emerging as powerful tools in sustainable organic synthesis, offering mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-based catalysis.

Biocatalysis: Enzymes, as natural catalysts, can perform highly specific transformations on complex molecules. acs.org For example, naphthalene 1,2-dioxygenase has been shown to catalyze the oxidation of various methyl-substituted aromatic compounds. science.gov While the direct application of biocatalysis to the synthesis of this compound is yet to be explored in detail, the potential for enzymatic hydroxylation or other functionalizations of the naphthalene ring exists. acs.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They are often metal-free, less toxic, and more stable than many traditional catalysts. Organocatalytic methods have been developed for a variety of transformations, including the synthesis of quinazolinones and other heterocyclic compounds. nih.gov The application of organocatalysis to the synthesis of substituted naphthalenes is an active area of research, with the potential to provide more sustainable routes to compounds like this compound. rsc.orgbham.ac.uk

Reactivity and Mechanistic Investigations of 3 Bromo 8 Methylnaphthalen 1 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) reactions are fundamental transformations in organic synthesis, and 3-Bromo-8-methylnaphthalen-1-amine serves as an interesting substrate for these studies. researchgate.net The presence of both an amino group and a bromine atom on the naphthalene (B1677914) ring influences its reactivity towards various nucleophiles.

Reactivity Profiling with Diverse Nucleophiles (e.g., N-, O-, S-, C-centered)

The reactivity of this compound with a range of nucleophiles is a key area of investigation. While specific studies on this exact compound are limited, the principles of SNAr reactions on related structures provide valuable insights. Generally, the success of these reactions depends on the nature of the nucleophile and the reaction conditions.

N-centered Nucleophiles: Reactions with amines are common SNAr transformations. For instance, the reaction of a related compound, 3-bromo-4-nitropyridine, with various amines has been studied, revealing complex reaction pathways that can sometimes include unexpected rearrangements like nitro-group migration. clockss.org The amino group in this compound, being an electron-donating group, can modulate the reactivity of the aromatic system.

O-centered Nucleophiles: Alkoxides and hydroxides can act as oxygen-centered nucleophiles. The reaction of aryl halides with these nucleophiles typically requires forcing conditions unless the aromatic ring is activated by strong electron-withdrawing groups.

S-centered Nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions due to their high polarizability and the "alpha effect" in some cases.

C-centered Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also participate in SNAr reactions, leading to the formation of new carbon-carbon bonds.

The following table summarizes the expected reactivity with different nucleophiles, based on general principles of SNAr reactions.

| Nucleophile Type | Example | Expected Reactivity |

| N-centered | Amines | Moderate to good, depends on amine basicity and steric hindrance. |

| O-centered | Alkoxides | Generally requires harsh conditions unless activated. |

| S-centered | Thiolates | Good to excellent, often proceeds under mild conditions. |

| C-centered | Enolates | Can occur, but may require specific catalysts or conditions. |

Stereoelectronic Effects on SNAr Pathways

Stereoelectronic effects play a crucial role in determining the regioselectivity and rate of SNAr reactions. The interplay between the electron-donating amino group and the electron-withdrawing (by induction) and bulky bromine atom in this compound is significant.

The amino group at the 1-position can direct incoming nucleophiles and stabilize the Meisenheimer intermediate, a key intermediate in the stepwise SNAr mechanism. The methyl group at the 8-position introduces steric hindrance, which can influence the approach of the nucleophile and potentially affect the conformation of the naphthalene ring system. This steric hindrance can either slow down the reaction or favor substitution at less hindered positions if available. The formation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond, can occur in sterically congested molecules, and their synthesis via SNAr reactions can proceed through non-atropisomeric intermediates. researchgate.net

Cross-Coupling Chemistry at the Bromine Position of this compound

The bromine atom in this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling Applications for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.orgwikipedia.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or ester) to form a new biaryl or vinylnaphthalene derivative, respectively. The reaction is tolerant of many functional groups, and even unprotected anilines can undergo this coupling, which is particularly relevant for this substrate. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

A representative Suzuki-Miyaura coupling of an aryl bromide is shown below:

R-Br + R'-B(OH)2 --(Pd catalyst, base)--> R-R'

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be determined through screening. rsc.org For instance, CataCXium A palladacycle with Cs2CO3 as the base has been found effective for coupling with unprotected ortho-bromoanilines. nih.gov

Stille Coupling Protocols for Aryl and Vinyl Stannanes

The Stille coupling reaction provides another powerful method for C-C bond formation by coupling an organic halide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance to a wide range of functional groups. organic-chemistry.org The reactivity of the organostannane depends on the organic group attached to tin.

A typical Stille coupling protocol for an aryl bromide like this compound would involve reacting it with an aryl or vinyl stannane (B1208499) in the presence of a palladium catalyst. organic-chemistry.orgacs.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Catalyst System | Solvent | Base | Temperature (°C) |

| Pd(PPh3)4 | PEG-400 | NaOAc | 100 |

| Pd(OAc)2/Dabco | - | - | - |

| Pd(P(t-Bu)3)2 | Water (with TPGS-750-M) | DABCO | Room Temperature |

Recent advancements have focused on developing more environmentally friendly protocols, for example, using polyethylene (B3416737) glycol (PEG) as a recyclable solvent or conducting the reaction in water at room temperature. organic-chemistry.orgrsc.org

Kumada Cross-Coupling for Alkyl and Aryl Magnesium Halides

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (an organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgambeed.com This reaction is particularly useful for forming C-C bonds between aryl halides and alkyl or aryl Grignard reagents. wikipedia.org

The application of the Kumada coupling to this compound would involve its reaction with an appropriate Grignard reagent. The reaction conditions, including the choice of catalyst and solvent (typically THF or diethyl ether), are critical for success. wikipedia.org Nickel catalysts, such as NiCl2 complexed with ligands like N-heterocyclic carbenes (NHCs), have proven effective for coupling aryl bromides with even sterically hindered tertiary alkyl Grignard reagents. nih.gov

The general mechanism for a palladium-catalyzed Kumada coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the Grignard reagent, and subsequent reductive elimination. wikipedia.org

| Catalyst | Ligand | Solvent |

| Nickel(II) or Palladium(II) complexes | Phosphines, N-heterocyclic carbenes | Tetrahydrofuran (THF), Diethyl ether |

While highly effective, the high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the Kumada coupling compared to the Suzuki or Stille reactions.

Hiyama Cross-Coupling Strategies with Organosilanes

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis due to the low toxicity and stability of organosilicon reagents. organic-chemistry.org The key to the Hiyama coupling is the activation of the carbon-silicon bond, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

While specific studies on the Hiyama coupling of this compound with organosilanes are not extensively documented in the reviewed literature, the general principles of this reaction can be applied. Given the presence of the aryl bromide, this compound is a suitable coupling partner. The reaction would likely proceed by oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with an activated organosilane and subsequent reductive elimination to yield the coupled product. The efficiency of the coupling would be influenced by the choice of palladium catalyst, ligand, activating agent, and the nature of the organosilane.

For instance, the coupling of this compound with an organotrimethoxysilane would necessitate an activator like TBAF to generate the reactive pentacoordinate silicate. The general mechanism is depicted below:

General Mechanism of Hiyama Coupling:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound.

Activation of Organosilane: A fluoride source (e.g., TBAF) activates the organosilane.

Transmetalation: The activated organosilane transfers the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, regenerating the Pd(0) catalyst and forming the C-C bond.

The reaction conditions would need to be optimized to achieve good yields and prevent side reactions. The presence of the primary amine and methyl groups on the naphthalene ring could influence the electronic and steric properties of the substrate, potentially affecting the reaction rate and outcome.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Buchwald-Hartwig)

Beyond the Hiyama coupling, this compound is a versatile substrate for other important transition metal-catalyzed cross-coupling reactions, such as the Negishi and Buchwald-Hartwig reactions.

Negishi Cross-Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and is widely used for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net The coupling of this compound with an organozinc reagent would provide a direct method for introducing alkyl, vinyl, or aryl substituents at the 3-position of the naphthalene core. The general reaction scheme is as follows:

Substrate: this compound

Reagent: Organozinc halide (R-ZnX)

Catalyst: Palladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)

Product: 3-R-8-methylnaphthalen-1-amine

Recent advancements have led to the development of highly active catalysts that can facilitate Negishi couplings under mild conditions and with low catalyst loadings. organic-chemistry.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgrug.nl This reaction is a powerful tool for the synthesis of arylamines from aryl halides. organic-chemistry.org While this compound already possesses a primary amine, the bromo substituent can undergo Buchwald-Hartwig coupling with other amines, amides, or carbamates. This allows for the synthesis of more complex diamine or amido-amine structures. For example, the direct amidation of 3-bromo-1,8-naphthalimides has been successfully achieved using the Buchwald-Hartwig methodology. nih.gov This suggests that the bromo group on this compound would be reactive under similar conditions.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. rug.nlnih.gov

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core of this compound

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. khanacademy.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

In this compound, we have three substituents to consider:

-NH₂ (Amino group): A strongly activating, ortho-, para-directing group.

-CH₃ (Methyl group): A weakly activating, ortho-, para-directing group.

-Br (Bromo group): A deactivating, ortho-, para-directing group.

The powerful activating and directing effect of the amino group at the C1 position will dominate the regioselectivity of electrophilic aromatic substitution. The methyl group at C8 will have a minor influence, and the deactivating bromo group at C3 will further direct incoming electrophiles away from its adjacent positions.

Based on these directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The possible positions for substitution are C2, C4, and C5. Steric hindrance from the peri-positioned methyl group at C8 will likely disfavor substitution at the C7 position. The C4 position is para to the amino group and is expected to be highly activated. The C2 position is ortho to the amino group and is also activated. The C5 position is also para to the amino group in the adjacent ring and could be a potential site for substitution.

Halogenation: Further bromination or chlorination of this compound would likely occur at the most activated positions. Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield dihalogenated products. scribd.com For instance, bromination of 1-aminonaphthalene with NBS is known to produce 1-amino-2-bromonaphthalene. chim.it Therefore, the C2 and C4 positions are the most probable sites for further halogenation.

Nitration: Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. thieme-connect.de The nitronium ion (NO₂⁺) is the active electrophile. researchgate.net Given the strong activating effect of the amino group, nitration of this compound would be expected to be facile and occur at the C2 and C4 positions. However, the reaction conditions must be carefully controlled to avoid oxidation of the amino group. In some cases, nitration of substituted naphthalenes can lead to a mixture of isomers. researchgate.net

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (oleum) or sulfur trioxide. thieme-connect.de This reaction is reversible, and the position of sulfonation can be influenced by the reaction temperature. For this compound, sulfonation would likely occur at the C2 and C4 positions, which are activated by the amino group.

Reactivity of the Primary Amine Functionality of this compound

The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation: The primary amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This is a common method for protecting the amine group or for introducing new functional groups. For example, the reaction with acetyl chloride in the presence of a base would yield N-(3-bromo-8-methylnaphthalen-1-yl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, treatment with p-toluenesulfonyl chloride would yield N-(3-bromo-8-methylnaphthalen-1-yl)-4-methylbenzenesulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines.

Carbamoylation: The primary amine can react with isocyanates to form ureas or with chloroformates to form carbamates. These reactions provide access to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Alkylation and Arylation Reactions

The primary amine functionality of this compound makes it a competent nucleophile for alkylation and arylation reactions.

N-Alkylation: Direct N-alkylation can be achieved with alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Such reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and prevent the formation of the ammonium (B1175870) salt, which would halt the reaction. Polysubstitution, leading to secondary and tertiary amines, is a common side reaction but can be controlled by adjusting stoichiometry and reaction conditions. While no direct examples for this compound are available, the N-alkylation of various anilines and naphthalenamines with alcohols, catalyzed by iridium or ruthenium complexes, is a well-established modern method. acs.org For instance, a derivative, 1-N,N-bis(beta-bromoethyl)amino-3-methylnaphthalene, highlights that the nitrogen can be readily dialkylated. ontosight.ai

N-Arylation: The introduction of an aryl group onto the nitrogen atom is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this reaction, an aryl halide is coupled with the amine in the presence of a palladium or copper catalyst and a suitable base. This method is highly versatile for forming C-N bonds. acs.orgchim.it

The table below illustrates typical conditions for N-alkylation and N-arylation reactions based on analogous transformations of substituted amines.

| Reaction Type | Reagents & Catalysts | Solvent | Conditions | Product Type | Reference |

| N-Methylation | Methanol, NHC-Ir(III) Complex | Solvent-free | Heat | N-Methylated amine | acs.org |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | DMF, Acetonitrile | Room Temp. to Reflux | N-Alkylated amine | monash.edu |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Toluene, Dioxane | Reflux | N-Arylated amine | chim.it |

Condensation Reactions and Imine/Enamine Formation

Primary aromatic amines like this compound readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. csic.es

The formation of an imine from this compound and a generic aldehyde (R-CHO) would proceed as follows:

Nucleophilic attack of the amine on the protonated carbonyl group.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of a water molecule to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product.

These imine derivatives are valuable intermediates in organic synthesis. For example, related aminonaphthol compounds (Betti bases) condense with aldehydes to form naphthoxazines, which are important heterocyclic structures. nih.govtandfonline.com

Diazotization and Subsequent Transformations

Diazotization is a cornerstone reaction of primary aromatic amines. Treating this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) would convert the primary amino group into a diazonium salt. google.com

The resulting 3-bromo-8-methylnaphthalene-1-diazonium salt is a highly versatile synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often through Sandmeyer or related reactions. These transformations allow for the introduction of numerous functional groups onto the naphthalene ring system.

Hodgson and Whitehurst reported that 1,8-diaminonaphthalene (B57835) can be tetrazotized and subsequently converted to 1,8-dihalo derivatives. umanitoba.ca A similar principle applies here. For instance, diazotization of the related 8-bromo-1-naphthylamine followed by reaction with potassium iodide was used to synthesize 8-bromo-1-iodonaphthalene. umanitoba.ca

The table below summarizes potential transformations of the diazonium salt derived from this compound.

| Reaction Name | Reagent(s) | Product Functional Group | Reference (Analogous Reactions) |

| Sandmeyer | CuCl / HCl | -Cl | google.com |

| Sandmeyer | CuBr / HBr | -Br | google.comumanitoba.ca |

| Sandmeyer | CuCN / KCN | -CN | google.com |

| Schiemann | HBF₄, then heat | -F | google.com |

| Iodination | KI | -I | umanitoba.ca |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH | google.com |

| Gomberg-Bachmann | Aromatic compound (e.g., Benzene) | -Aryl | upertis.ac.id |

Radical Processes and Single Electron Transfer (SET) Chemistry

Direct studies on the radical chemistry of this compound are not documented in the surveyed literature. However, predictions can be made based on the general principles of radical chemistry. nih.gov Aryl radicals can be generated from aryl halides, such as the bromo-substituted naphthalene core of the title compound, through single-electron transfer (SET) from a reductant or via photolysis. beilstein-journals.orgmdpi.com

The C-Br bond is weaker than C-H or C-C bonds and could undergo homolytic cleavage under specific conditions (e.g., high temperature, UV irradiation, or with radical initiators) to form a naphthalenyl radical. This radical could then participate in various processes, such as hydrogen atom abstraction or addition to unsaturated systems. nih.gov The presence of the amino group can also influence radical reactions, potentially by participating in electron transfer processes or by directing subsequent reactions. For example, aryl radicals can be generated from aryl hydrazines (which can be formed from diazonium salts) via catalytic iodine in the air for the arylation of other molecules. acs.org

Kinetic and Thermodynamic Studies of this compound Transformations

A thorough search of the scientific literature, including chemical databases and journals, did not yield any specific kinetic or thermodynamic studies on the transformations of this compound. Research in this area would be necessary to quantify the rates of the reactions described above and to determine the relative stability of the intermediates and products involved. Such studies are crucial for optimizing reaction conditions and for a deeper mechanistic understanding of the compound's reactivity.

Absence of Detailed Scientific Literature on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed research and published data specifically concerning the chemical compound This compound . While this compound is listed in several chemical supplier catalogs, indicating its availability for research purposes, there is no substantive body of scientific work detailing its strategic applications in complex molecule synthesis as outlined in the user's request. bldpharm.comevitachem.com

The specific inquiries into its role as a versatile synthetic building block, a precursor in asymmetric synthesis, or its use in the development of catalysts and ligands did not yield any dedicated studies. The search for information on the construction of naphthalene-fused heterocyclic systems or the assembly of polycyclic aromatic architectures using this specific compound was also unsuccessful. Similarly, no literature was found describing its derivatization to chiral auxiliaries, its application in stereoselective transformations, or the development of catalysts based on its scaffold.

The creation of a detailed and informative article as requested is contingent upon the availability of specific research findings. In the absence of such data for this compound, it is not possible to generate the requested content without resorting to unsupported extrapolation or fabrication of scientific data. Therefore, the requested article cannot be produced at this time. Further research and publication on the synthesis and application of this specific compound would be necessary to enable the creation of such a detailed scientific article.

Strategic Applications of 3 Bromo 8 Methylnaphthalen 1 Amine in Complex Molecule Synthesis

Utility in Combinatorial Chemistry and Library Synthesis

The strategic placement of two distinct and reactive functional groups, an amine and a bromine atom, on the rigid naphthalene (B1677914) scaffold makes 3-Bromo-8-methylnaphthalen-1-amine a valuable building block for combinatorial chemistry and the synthesis of diverse compound libraries. The differential reactivity of the amino and bromo groups allows for selective, stepwise, or simultaneous modifications, enabling the generation of a vast number of derivatives from a single, readily accessible core structure. This approach is central to modern drug discovery and materials science, where the rapid synthesis and screening of large, focused libraries of compounds are essential for identifying new leads with desired biological or physical properties.

The utility of this compound in library synthesis can be primarily attributed to its capacity to undergo a variety of high-throughput and robust chemical transformations that are amenable to parallel synthesis formats. These reactions, including N-acylation, sulfonylation, and various palladium-catalyzed cross-coupling reactions, allow for the systematic introduction of a wide range of substituents at both the C3 and C1 positions of the naphthalene ring.

Library Generation via N-Acylation and Sulfonylation

The primary amine at the C1 position of this compound serves as a versatile handle for diversification through acylation and sulfonylation reactions. These reactions are typically high-yielding and can be performed under mild conditions, making them ideal for automated parallel synthesis. By reacting the parent amine with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides, a library of amides and sulfonamides can be rapidly generated.

The resulting library of compounds can be designed to explore a wide range of chemical space by varying the R group of the acylating or sulfonylating agent. This allows for the systematic modification of steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies. A hypothetical library generated from the acylation of this compound is illustrated in the table below.

| Product | R Group of Acylating Agent |

| N-(3-bromo-8-methylnaphthalen-1-yl)acetamide | Acetyl |

| N-(3-bromo-8-methylnaphthalen-1-yl)benzamide | Benzoyl |

| N-(3-bromo-8-methylnaphthalen-1-yl)isobutyramide | Isobutyryl |

| N-(3-bromo-8-methylnaphthalen-1-yl)cyclopropanecarboxamide | Cyclopropylcarbonyl |

| N-(3-bromo-8-methylnaphthalen-1-yl)-4-methoxybenzamide | 4-Methoxybenzoyl |

Palladium-Catalyzed Cross-Coupling for Library Diversification

The bromine atom at the C3 position provides a second, orthogonal site for diversification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis and are widely used in combinatorial chemistry due to their broad substrate scope and functional group tolerance. Key examples of such reactions that can be applied to a library of N-acylated or N-sulfonylated this compound derivatives include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgmdpi.comacs.orgresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-naphthalene core with a variety of boronic acids or esters. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position, significantly expanding the structural diversity of the library. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to introduce a second amino group at the C3 position by coupling the bromo-naphthalene with a diverse range of primary or secondary amines. rsc.orgacs.org This allows for the synthesis of libraries of 1,3-diaminonaphthalene (B8812150) derivatives, which are valuable scaffolds in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-naphthalene with terminal alkynes. This introduces a linear, rigid alkyne linker, which can be further functionalized, adding another layer of diversity to the compound library. rsc.org

A hypothetical two-dimensional library generated from this compound using a combination of N-acylation and Suzuki-Miyaura coupling is depicted in the table below, showcasing the potential for rapid generation of a large number of distinct compounds.

| R1 (Acyl Group) | R2 (from Boronic Acid) |

| Acetyl | Phenyl |

| Acetyl | 4-Fluorophenyl |

| Acetyl | Thiophen-2-yl |

| Benzoyl | Phenyl |

| Benzoyl | 4-Fluorophenyl |

| Benzoyl | Thiophen-2-yl |

| Isobutyryl | Phenyl |

| Isobutyryl | 4-Fluorophenyl |

| Isobutyryl | Thiophen-2-yl |

Multicomponent Reactions for Scaffold Hopping

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient strategy for generating complex molecular scaffolds from simple starting materials in a single step. nih.govmdpi.comresearchgate.netfrontiersin.orgorganic-chemistry.orgrug.nlnih.govbeilstein-journals.orgfrontiersin.org The amino group of this compound can participate as the amine component in these reactions. For instance, in an Ugi four-component reaction, this compound can be reacted with an aldehyde, a carboxylic acid, and an isocyanide to generate a library of α-acylamino-N-naphthalenyl-amides. organic-chemistry.org The bromine atom remains intact during this transformation and can be used for subsequent diversification via cross-coupling reactions, further expanding the accessible chemical space.

The use of this compound in combinatorial chemistry and library synthesis provides a powerful platform for the discovery of novel molecules with a wide range of applications. The ability to systematically and efficiently modify the naphthalene core at two distinct positions allows for the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

Advanced Derivatization and Functionalization Strategies for 3 Bromo 8 Methylnaphthalen 1 Amine

Selective Modification of the Bromine Substituent

The bromine atom on the naphthalene (B1677914) core is a versatile handle for introducing new functionalities through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For instance, the coupling of brominated 2,1-borazaronaphthalenes with potassium (hetero)aryltrifluoroborates has been successfully demonstrated, showcasing a method to build significant molecular complexity. acs.org The use of a suitable palladium catalyst and base is crucial for achieving high yields, even in sterically hindered systems. nih.gov Research has shown that direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted aryl boron compounds can proceed efficiently with a weak base and a palladium/copper cooperative catalyst system. nih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the naphthalene core. beilstein-journals.org This palladium-catalyzed reaction between the aryl bromide and an alkene, typically in the presence of a base, is a valuable method for synthesizing substituted alkenes. mdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity. beilstein-journals.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orgnasa.gov This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira coupling has been utilized in the synthesis of various alkynylnaphthalene derivatives. chim.it

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgrug.nl It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines. organic-chemistry.orgrug.nlnih.gov The development of specialized ligands has significantly expanded the scope of this reaction, enabling the amination of even challenging substrates. rug.nl This methodology has been successfully applied to the synthesis of various aminated naphthalene derivatives. nih.govbeilstein-journals.org

The bromine atom can be exchanged for other halogens or removed entirely.

Halogen Exchange: While less common for this specific compound, halogen exchange reactions can be used to replace the bromine with other halogens like fluorine or iodine, which can then participate in different types of coupling reactions.

Reduction (Debromination): The bromine atom can be removed through reduction, typically using a palladium catalyst and a hydride source. This process, known as hydrodehalogenation, can sometimes be an undesired side reaction in cross-coupling reactions. beilstein-journals.org

Functionalization of the Primary Amino Group

The primary amino group at the C1 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The nucleophilic nature of the primary amine allows for its reaction with various electrophiles.

Amides: The amino group can be readily acylated to form amides. This can be achieved by reacting 3-bromo-8-methylnaphthalen-1-amine with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. nih.gov The resulting amides can exhibit interesting biological activities and serve as intermediates for further functionalization.

Ureas: Ureas can be synthesized by reacting the primary amine with isocyanates or by using phosgene (B1210022) or its equivalents to couple two amine molecules.

Thioureas: The reaction of the primary amine with isothiocyanates provides a straightforward route to thioureas. beilstein-journals.org Alternatively, thioureas can be prepared by reacting the amine with carbon disulfide. beilstein-journals.org These derivatives have applications in various fields, including as ligands in coordination chemistry and as building blocks for heterocyclic synthesis. rsc.org Mechanochemical methods have also been developed for the synthesis of thioureas. beilstein-journals.org

The primary amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents. google.com

Sandmeyer Reaction: This classic reaction involves the diazotization of the primary amine with nitrous acid, followed by treatment with a copper(I) salt to introduce various nucleophiles. researchgate.netacs.org For example, using copper(I) bromide would re-introduce a bromine atom, while copper(I) cyanide would yield the corresponding nitrile. researchgate.net The Sandmeyer reaction is a cornerstone in the synthesis of substituted aromatic compounds. thieme-connect.dechemicalbook.com

Other Diazonium Reactions: Diazonium salts can also undergo other transformations, such as reduction to remove the amino group (diazodeamination) or conversion to phenols via reaction with water.

Modifications at the Methyl Group for Extended Functionality

The methyl group at the C8 position offers another site for functionalization, although it is generally less reactive than the other two sites.

Theoretical and Computational Investigations of 3 Bromo 8 Methylnaphthalen 1 Amine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of 3-Bromo-8-methylnaphthalen-1-amine are determined by the interplay of the naphthalene (B1677914) core and its three substituents: an electron-donating amine (-NH2) group, an electron-donating methyl (-CH3) group, and an electron-withdrawing, yet π-donating, bromo (-Br) group. Molecular Orbital (MO) theory provides a powerful framework for understanding how these features influence the molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Density Functional Theory (DFT) calculations are a standard method for modeling these properties. nih.govresearchgate.net For a molecule like this compound, the HOMO is expected to be largely localized on the electron-rich naphthalene ring and the amino group, which possesses a lone pair of electrons. The LUMO, conversely, would be distributed across the aromatic system, representing the most favorable region for accepting an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and electronic excitability. researchgate.net

Table 1: Illustrative Frontier Orbital Properties for this compound This table presents hypothetical data based on typical DFT calculation results for analogous compounds. The values are for illustrative purposes.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.15 | Represents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. Primarily located on the amine and naphthalene ring. |

| LUMO Energy | -0.85 | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. Distributed across the π-system of the naphthalene core. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicates electronic excitability and chemical reactivity. A smaller gap suggests higher reactivity. |

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly DFT, are instrumental in predicting the mechanisms of chemical reactions. bohrium.com These methods allow for the mapping of potential energy surfaces, identifying transition states, and calculating activation energies, which helps in predicting the most likely pathways for a reaction. nih.gov

For this compound, a key reaction of interest would be further electrophilic aromatic substitution. The existing substituents would direct incoming electrophiles to specific positions on the naphthalene ring. The powerful activating and ortho-, para-directing effects of the amine group would likely dominate, suggesting that positions 2 and 4 would be highly favored for substitution. However, position 3 is blocked by the bromine atom. The methyl group at position 8 provides weak activation.

Computational modeling could predict the relative activation barriers for an electrophile (e.g., NO₂⁺) attacking different available positions on the ring. By calculating the energies of the intermediate structures (sigma complexes) and the transition states leading to them, a quantitative prediction of regioselectivity can be made. Such calculations would likely confirm that the C4 position is the most reactive site due to the strong directing effect of the C1-amine group.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration This table presents hypothetical data based on typical DFT calculation results for electrophilic substitution on activated aromatic systems. The values are for illustrative purposes.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 | 0 (Reference) | Major Product |

| C2 | +3.5 | Minor Product |

| C5 | +8.2 | Trace Product |

| C7 | +6.8 | Minor/Trace Product |

Conformational Analysis and Stereochemical Implications

The stereochemistry of this compound is significantly influenced by the steric strain imposed by the substituents at the 1 and 8 positions (the peri positions). rsc.org This steric crowding forces the substituents to deviate from the plane of the naphthalene ring, leading to distinct conformational possibilities. rsc.orgnih.gov

The primary conformational freedom in this molecule involves the rotation of the amine (-NH2) and methyl (-CH3) groups. Computational methods can be used to perform a potential energy surface scan by systematically rotating these groups to identify stable conformers (energy minima) and the barriers to their interconversion (transition states). acs.org

Table 3: Illustrative Conformational Energy Analysis This table presents hypothetical data based on typical computational results for sterically hindered naphthalenes. The values are for illustrative purposes.

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Conformer A (Global Minimum) | 0.0 | Amine group oriented to form a weak intramolecular N-H···Br hydrogen bond. |

| Conformer B | +2.1 | Amine group rotated away from the bromine atom. |

| Rotational Transition State | +5.8 | Energy barrier for rotation of the amine group, reflecting steric hindrance. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com An MD simulation models the explicit movement of the solute (this compound) and surrounding solvent molecules over time, providing insight into solvation, local structure, and dynamics. acs.orgpeerj.com

By running simulations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, and non-polar like hexane), one can analyze the solvation shell around the molecule. For this compound, polar solvents would be expected to interact strongly with the amine group through hydrogen bonding. rsc.org The simulations can quantify this by calculating radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom (like the nitrogen of the amine group).

MD simulations can also be used to calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This property is critical for understanding solubility and partitioning behavior. The simulations would reveal how the molecule's conformation might change in response to different solvent environments. researchgate.net

Table 4: Hypothetical Solvation Free Energies from MD Simulations This table presents hypothetical data based on typical MD simulation results for aromatic amines. The values are for illustrative purposes.

| Solvent | Solvation Free Energy (ΔGsolv) (kcal/mol) | Dominant Interaction |

|---|---|---|

| Water | -8.5 | Hydrogen bonding with the -NH2 group. |

| DMSO | -7.2 | Dipole-dipole interactions. |

| Hexane | -2.1 | Van der Waals / dispersion forces with the naphthalene core. |

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity, such as its rate of reaction in a chemical transformation. sciepub.com For this compound, a QSAR model could be developed to predict its reactivity within a series of related halogenated aromatic compounds. nih.govoup.com

To build such a model, one would first need a dataset of molecules with experimentally measured reaction rates. Then, for each molecule, a set of numerical "descriptors" is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or, most powerfully, derived from quantum chemical calculations (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment). europa.euresearchgate.net

Statistical methods, such as multiple linear regression, are then used to find a mathematical equation that best relates the descriptors to the observed activity. sciepub.com For predicting the reactivity of this compound in a process like nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, relevant descriptors might include the energy of the LUMO, the charge on the carbon atom bonded to the bromine, and steric parameters describing the bulkiness around the reaction center.

Table 5: Illustrative Molecular Descriptors for a QSAR Study This table presents a selection of descriptors that would be calculated for a QSAR model. The values are hypothetical and for illustrative purposes.

| Descriptor | Hypothetical Value | Relevance to Chemical Transformation |

|---|---|---|

| Molecular Weight (g/mol) | 236.11 | Constitutional property related to size and diffusion. |

| LogP (Octanol-Water Partition) | 4.12 | Hydrophobicity, affecting solubility and phase transfer. |

| LUMO Energy (eV) | -0.85 | Relates to susceptibility to nucleophilic attack. |

| Mulliken Charge on C3 | +0.18 | Partial charge on the carbon bearing the bromo group, indicating electrophilicity. |

| Dipole Moment (Debye) | 2.5 D | Overall polarity of the molecule, influencing interactions in polar transition states. |

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 8 Methylnaphthalen 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 3-Bromo-8-methylnaphthalen-1-amine (C₁₁H₁₀BrN), HRMS provides an exact mass measurement, which serves as a powerful confirmation of its molecular formula.

The chemical formula C₁₁H₁₀BrN contains elements with distinct isotopic patterns. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Using electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as its protonated form, [M+H]⁺. The high resolution of the mass analyzer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₁H₁₁⁷⁹BrN]⁺ | ⁷⁹Br | 236.0124 |

| [C₁₁H₁₁⁸¹BrN]⁺ | ⁸¹Br | 238.0103 |

This data is predicted based on isotopic masses and has been reported for similar brominated naphthalene (B1677914) derivatives in the literature. nih.gov The observation of this doublet, with a mass difference of approximately 1.9979 Da and the measured m/z values matching the calculated values to within a few parts per million (ppm), provides unambiguous confirmation of the elemental formula of this compound. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic compounds in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

The ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic region would show a complex pattern of signals due to the various protons on the naphthalene ring system. The methyl group would appear as a singlet, while the amine protons might appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The naphthalene ring would exhibit ten distinct signals, and an additional signal would correspond to the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methyl, and amino groups). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (Hz) |

|---|---|---|---|

| 1 | ~142-145 | - | - |

| 2 | ~118-122 | ~7.0-7.2 | d, J ≈ 2.0 |

| 3 | ~115-118 | - | - |

| 4 | ~128-131 | ~7.5-7.7 | d, J ≈ 2.0 |

| 4a | ~124-127 | - | - |

| 5 | ~125-128 | ~7.3-7.5 | t, J ≈ 7.8 |

| 6 | ~122-125 | ~7.1-7.3 | d, J ≈ 7.5 |

| 7 | ~126-129 | ~7.6-7.8 | d, J ≈ 8.0 |

| 8 | ~129-132 | - | - |

| 8a | ~133-136 | - | - |

| CH₃ | ~18-22 | ~2.5-2.8 | s |

| NH₂ | - | ~4.0-5.0 | br s |

Note: These are predicted chemical shift ranges based on data from structurally related aminonaphthalene, bromonaphthalene, and methylnaphthalene derivatives. Actual values may vary depending on the solvent and experimental conditions. nih.govresearchgate.netrsc.orgnih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons (e.g., H-6 with H-5 and H-7), which is critical for assigning their positions on the naphthalene ring. royalsocietypublishing.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). Each CH group in the molecule will produce a cross-peak, allowing for the direct assignment of a proton's signal to its attached carbon. For example, the proton signal at ~2.5-2.8 ppm would correlate with the carbon signal at ~18-22 ppm, confirming the methyl group assignment. royalsocietypublishing.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to the C-8 and C-8a carbons, while the H-2 proton would correlate to C-4 and C-8a, confirming the substitution pattern. royalsocietypublishing.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming the positions of substituents. A key expected NOESY correlation would be between the methyl protons and the H-7 proton, confirming the peri-relationship of the methyl group and the adjacent proton.

Table 3: Key Predicted 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei (Example) | Structural Information |

| COSY | H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity of protons on one aromatic ring |

| HSQC | H-2 ↔ C-2; H-CH₃ ↔ C-CH₃ | Direct C-H bond assignments |

| HMBC | H-CH₃ → C-8, C-7, C-8a | Connectivity across quaternary carbons |

| NOESY | H-CH₃ ↔ H-7 | Spatial proximity of substituents |

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure of the compound in its solid, crystalline, or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. beilstein-journals.org These spectra can reveal information about polymorphism (the existence of different crystal forms), as different packing arrangements in the crystal lattice can lead to distinct chemical shifts. For this compound, ssNMR could be used to characterize its solid-state packing and identify any potential intermolecular interactions, such as hydrogen bonding involving the amine group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would show distinctive bands for the N-H and C-H stretching vibrations. wpmucdn.com

N-H Stretching: As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. wpmucdn.com

C=C Stretching: Aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can be useful for characterizing the naphthalene core.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Bromoalkane (C-Br) | Stretching | 500 - 600 |

| Data based on standard IR correlation tables and spectra of related compounds. nih.govnih.gov |